![molecular formula C24H30N2O5 B14006517 Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate CAS No. 3850-45-1](/img/structure/B14006517.png)
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyl chloroformate, resulting in the formation of N-[(benzyloxy)carbonyl]phenylalanine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Deprotection: Free amines.
Oxidation: Benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptide chains.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a model compound for the development of peptide-based drugs.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions . The compound’s effects are mediated through pathways involving peptide bond formation and cleavage .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl n-[(benzyloxy)carbonyl]phenylalaninate
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- Methyl n-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
Uniqueness
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is unique due to its specific combination of phenylalanine and leucine residues, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with enzymes and receptors, making it valuable in various research applications .
Propiedades
Número CAS |
3850-45-1 |
|---|---|
Fórmula molecular |
C24H30N2O5 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C24H30N2O5/c1-17(2)14-21(23(28)30-3)25-22(27)20(15-18-10-6-4-7-11-18)26-24(29)31-16-19-12-8-5-9-13-19/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,27)(H,26,29) |
Clave InChI |
AWYRARCUKRVSSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
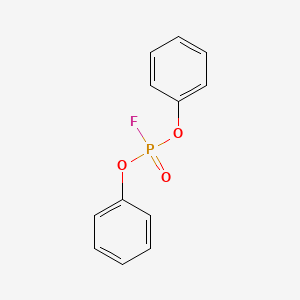
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
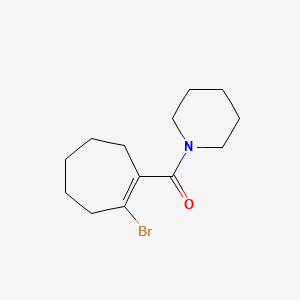
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
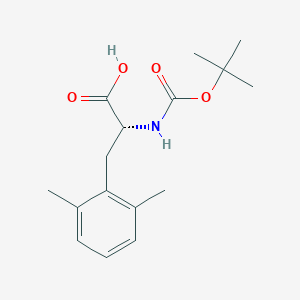
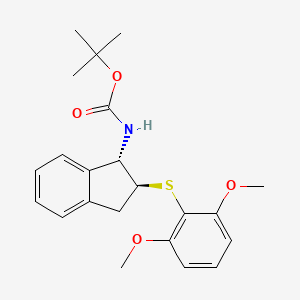
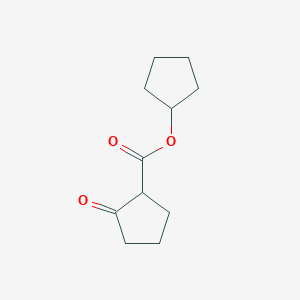
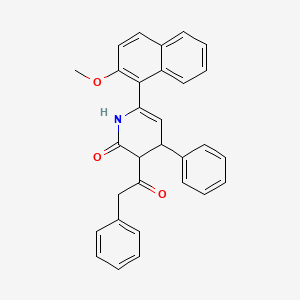
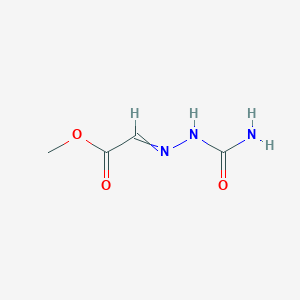
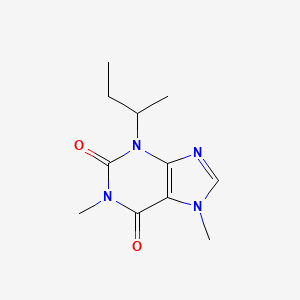
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
